REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][C:10]2=[O:13])=[CH:5][CH:4]=1)[NH2:2].[CH3:14][C:15]([CH3:22])([CH3:21])[C:16](=O)[CH2:17][C:18]#[N:19].[ClH:23]>CCO>[ClH:23].[NH2:19][C:18]1[N:1]([C:3]2[CH:12]=[C:11]3[C:6]([CH2:7][CH2:8][NH:9][C:10]3=[O:13])=[CH:5][CH:4]=2)[N:2]=[C:16]([C:15]([CH3:22])([CH3:21])[CH3:14])[CH:17]=1 |f:4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=CC=C2CCNC(C2=C1)=O
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
WASH
|
Details
|
the residue was washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC(=NN1C1=CC=C2CCNC(C2=C1)=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |